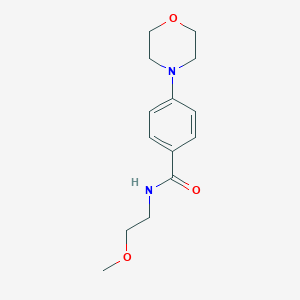
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide
描述
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide, also known as EMBI, is a synthetic compound that has been extensively studied for its potential use in scientific research. EMBI is a benzamide derivative that has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide exerts its effects on the body by binding to specific enzymes and receptors, thereby modulating their activity. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide binds to the catalytic domain of PARP, inhibiting its activity and leading to the accumulation of DNA damage. N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide also binds to the NMDA receptor, modulating its activity and leading to improvements in cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide are largely dependent on the specific enzymes and receptors that it binds to. Inhibition of PARP activity by N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide can lead to the accumulation of DNA damage and ultimately cell death, making it a potential candidate for cancer treatment. Modulation of NMDA receptor activity by N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide can lead to improvements in cognitive function, making it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows researchers to selectively modulate their activity. Additionally, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to have low toxicity and good bioavailability, making it a promising candidate for in vivo studies.
One limitation of using N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide in lab experiments is its relatively short half-life, which can make it difficult to maintain stable concentrations over time. Additionally, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide's effects on the body may vary depending on the specific cell type or tissue being studied, which can complicate data interpretation.
未来方向
There are several future directions for research on N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide. One area of interest is its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide's effects on the central nervous system, which could lead to the development of new treatments for neurological disorders. Finally, the development of more stable and potent analogues of N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide could further enhance its potential as a tool for scientific research.
科学研究应用
N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been used extensively in scientific research due to its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. This inhibition can lead to the accumulation of DNA damage and ultimately cell death, making N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide a potential candidate for cancer treatment.
In addition to its potential use in cancer research, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has also been studied for its effects on the central nervous system. Specifically, N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. This modulation can lead to improvements in cognitive function, making N-(2-methoxyethyl)-4-(4-morpholinyl)benzamide a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-(2-methoxyethyl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-9-6-15-14(17)12-2-4-13(5-3-12)16-7-10-19-11-8-16/h2-5H,6-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSBDUIKJLRAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(C=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



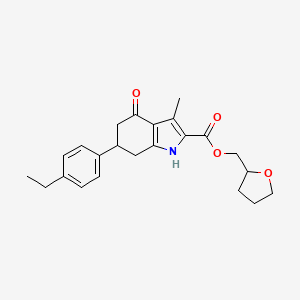
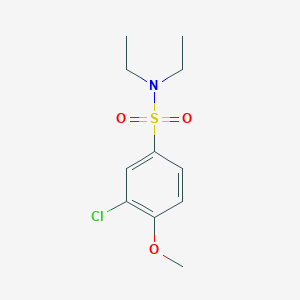
![N-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4693221.png)
![2-methoxyphenyl 3-oxo-3H-benzo[f]chromene-2-carboxylate](/img/structure/B4693233.png)
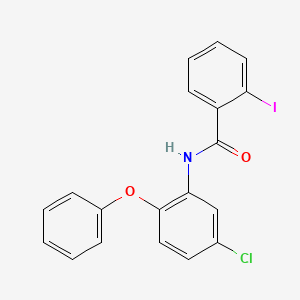
![N-[3-(dimethylamino)propyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B4693253.png)
![4-[2-(1-azepanyl)-2-oxoethoxy]-N,N,3-trimethylbenzenesulfonamide](/img/structure/B4693257.png)
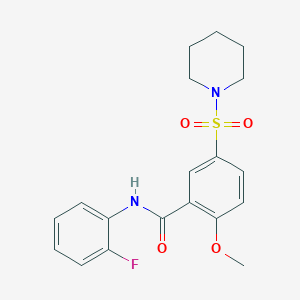
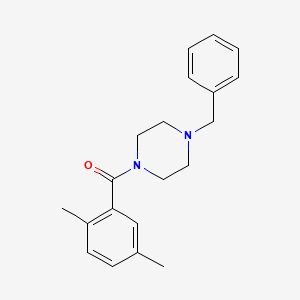
![(1S*,4S*)-2-{[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-4-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4693270.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(4-pyridinylmethyl)acetamide](/img/structure/B4693275.png)
![4-methoxy-3-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B4693281.png)
![8-methoxy-1,3-dinitrodibenzo[b,f]oxepine](/img/structure/B4693288.png)
![N-(2-methoxyethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4693300.png)